2-Nitrobenzene-1,4-diamine sulfate

描述

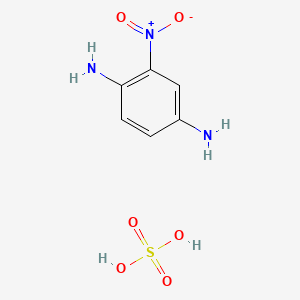

Structure

2D Structure

属性

IUPAC Name |

2-nitrobenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-5(8)6(3-4)9(10)11;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRALJHVEDJNLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5307-14-2 (Parent) | |

| Record name | 2-Nitro-1,4-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9071341 | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-83-8 | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-1,4-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-nitro-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE78404L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Significance in Contemporary Chemical and Biological Sciences

2-Nitrobenzene-1,4-diamine sulfate (B86663) and its parent compound, 2-nitro-p-phenylenediamine (B147321), hold considerable significance in both chemical and biological research. nih.gov

In the realm of chemical synthesis , these compounds serve as important intermediates. nih.gov For instance, 2-nitro-p-phenylenediamine is utilized in the production of dyes for various applications. echemi.com The presence of the nitro group (NO2) and two amino groups (NH2) on the benzene (B151609) ring makes it a versatile building block for creating more complex molecules. unpatti.ac.id The reactivity of these functional groups allows for a range of chemical transformations, making it a valuable precursor in organic synthesis.

From a biological perspective , the study of 2-nitrobenzene-1,4-diamine and related structures is often linked to their metabolic pathways and interactions with biological systems. Research has investigated the metabolism of nitroaromatic compounds, which can be reduced in biological systems to form other substances. acs.org For example, the reduction of a nitro group can lead to the formation of a nitroso intermediate and then a hydroxylamine (B1172632), ultimately resulting in an aniline. acs.org

Historical Trajectory of Research

The study of nitrobenzene (B124822) and its derivatives dates back to the 19th century. nih.gov Nitrobenzene itself was first synthesized in 1834, and its commercial production began in 1856. nih.gov This paved the way for the investigation of a wide array of related compounds, including nitro-substituted phenylenediamines.

Early research on compounds like 2-nitro-p-phenylenediamine (B147321) was largely driven by their application in the dye industry. echemi.comwho.int The ability of these molecules to impart color made them commercially valuable. Over time, scientific inquiry expanded to understand their chemical properties, synthesis methods, and potential biological effects. For instance, methods for preparing nitro-substituted 1,2-phenylenediamines have been a subject of study. researchgate.net

The development of analytical techniques such as spectroscopy and chromatography has been instrumental in characterizing these compounds and their reaction products. nih.gov These methods have allowed for a more detailed understanding of their structure and purity.

Current Research Frontiers and Unaddressed Challenges

Established Synthetic Pathways for the 2-Nitrobenzene-1,4-diamine Moiety

The synthesis of the 2-nitrobenzene-1,4-diamine structure is principally achieved through three main routes: the challenging direct nitration of a diamine precursor, the more controlled approach using protective group chemistry, and the selective reduction of a dinitrobenzene starting material.

Direct Nitration of p-Phenylenediamine (B122844) and Regioselectivity Challenges

Direct nitration of p-phenylenediamine presents a significant synthetic hurdle. The two amino groups on the benzene (B151609) ring are powerful activating groups, making the ring highly susceptible to electrophilic substitution. masterorganicchemistry.com This high reactivity leads to several challenges:

Over-nitration: The strongly activated ring can easily undergo multiple nitration reactions, leading to di- and tri-nitro products, which reduces the yield of the desired mono-nitro compound.

Regioselectivity: Both amino groups are ortho, para-directing. Since the para position relative to one amino group is occupied by the other, nitration is directed to the positions ortho to each amine (positions 2, 3, 5, and 6). This results in a mixture of isomers, making it difficult to isolate the desired 2-nitro-1,4-phenylenediamine with high purity.

Oxidation: The reaction conditions for nitration, typically involving strong acids like nitric acid and sulfuric acid, can oxidize the electron-rich p-phenylenediamine, leading to degradation and the formation of polymeric byproducts.

Protective Group Chemistry in Nitrobenzene-1,4-diamine Synthesis

To overcome the challenges of direct nitration, protective group chemistry is a critical strategy. organic-chemistry.org This involves temporarily modifying the amino groups to reduce their reactivity and control the position of nitration. masterorganicchemistry.com The most common approach is the acylation of the amine to form an amide, such as an acetanilide. masterorganicchemistry.comncert.nic.in

The synthetic sequence generally follows these steps:

Protection: One or both amino groups of p-phenylenediamine are acylated, for instance, using acetic anhydride (B1165640) to form 4-aminoacetanilide or N,N'-p-phenylenebisacetamide. masterorganicchemistry.com The resulting amide group is still an ortho, para-director but is significantly less activating than a free amino group, which prevents over-nitration and offers better regiocontrol.

Nitration: The protected compound is then nitrated. The less-activating amide group directs the incoming nitro group primarily to its ortho position.

Deprotection: The protecting acyl group is subsequently removed by acid or base hydrolysis to regenerate the free amine, yielding 2-nitrobenzene-1,4-diamine. masterorganicchemistry.com

This multi-step process, while adding to the total number of reactions, allows for a much cleaner and more selective synthesis of the target molecule. uchicago.edu

| Protecting Group | Protection Reagent | Deprotection Condition | Key Characteristics |

| Acetyl (Ac) | Acetic Anhydride | Acid or base hydrolysis | Reduces amine basicity and activating strength. masterorganicchemistry.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | Widely used; removed under mild acidic conditions. organic-chemistry.orgresearchgate.net |

| Benzyl (Bn) | Benzyl Chloride | Catalytic Hydrogenolysis | Offers stability across a range of conditions. researchgate.netweebly.com |

| Triphenylmethyl (Trityl) | Triphenylmethyl chloride | Mild acid hydrolysis or hydrogenolysis | Bulky group, selective for primary amines. weebly.com |

Catalytic Hydrogenation of Dinitrobenzene Precursors

An alternative and industrially significant route involves the partial or selective reduction of a dinitroaromatic compound. wikipedia.org The synthesis of 2-nitrobenzene-1,4-diamine can be achieved by the catalytic hydrogenation of 1,4-dinitrobenzene (B86053). The key to this method is controlling the reaction conditions to selectively reduce only one of the two nitro groups.

Another related precursor is 2,4-dinitroaniline, where the partial reduction of the nitro group at the 4-position yields 1,2-diamino-4-nitrobenzene, an isomer of the target compound. orgsyn.org However, the principles of selective reduction are transferable. Achieving high selectivity can be accomplished by carefully choosing the catalyst, solvent, and reaction conditions.

Common catalytic systems for the reduction of nitroarenes include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation. google.com

Raney Nickel: An effective catalyst, particularly in industrial applications. wikipedia.org

Platinum(IV) Oxide (PtO₂): A potent hydrogenation catalyst. wikipedia.org

Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic methods for reducing nitro groups. masterorganicchemistry.com

Bimetallic Catalysts: Systems such as Ru-SnOₓ/Al₂O₃ have been shown to provide high selectivity in the partial hydrogenation of dinitrobenzene compounds. mdpi.com

| Catalytic System | Precursor | Product | Conditions | Observations |

| Ru-SnOₓ/Al₂O₃ | m-Dinitrobenzene | m-Nitroaniline | 4 MPa H₂, 100 °C, Ethanol | High activity and selectivity (97%) for partial reduction. mdpi.com |

| Palladium on Charcoal | 2,4-Dinitrotoluene | 2,4-Toluenediamine | Molten state, 115 °C | Slower reaction with impurities if nitrocresol is present. google.com |

| Nickel/Cerium Complex | Nitroarenes | Anilines | 40 bar H₂, 60 °C, MeOH | Effective for complete hydrogenation of various nitroarenes. nih.gov |

| Ammonium (B1175870) Sulfide | 2,4-Dinitroaniline | 1,2-Diamino-4-nitrobenzene | 45-55 °C, Ethanol/NH₄OH | A classic method for partial reduction of a dinitro compound. orgsyn.org |

Functionalization and Derivatization of 2-Nitrobenzene-1,4-diamine Derivatives

The 2-nitrobenzene-1,4-diamine moiety contains three reactive sites: two amino groups and one nitro group, allowing for a variety of functionalization and derivatization reactions.

Oxidation and Reduction Transformations of the Nitrobenzene-1,4-diamine Moiety

The functional groups on the molecule can be readily transformed through oxidation or reduction.

Reduction: The most common transformation is the reduction of the nitro group to a third amino group, forming 1,2,4-triaminobenzene . This is a crucial step for synthesizing various downstream products, such as polyamides or heterocyclic compounds. The reduction can be carried out using the same methods employed for nitroarene reduction, including catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). masterorganicchemistry.comwikipedia.org

Oxidation: The diamine functionality makes the molecule susceptible to oxidation. chemicalbook.com Phenylenediamines are known to be readily oxidized by air or chemical oxidizing agents. This can lead to the formation of highly colored and complex products, such as quinone-diimine intermediates, which may further react or polymerize. This sensitivity means that oxidative derivatization must be approached with caution, though it can be exploited for the synthesis of certain dyes.

Substitution Reactions on Amino Groups of 2-Nitrobenzene-1,4-diamine

The primary amino groups are nucleophilic and can undergo a range of substitution reactions. ncert.nic.in

Acylation: The amino groups can react with acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used for protection, as described previously, but also serves as a method for synthesizing functionalized molecules. ncert.nic.in

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control and often results in a mixture of mono-, di-, and poly-alkylated products, including quaternary ammonium salts. ncert.nic.in

Diazotization: A primary aromatic amine can react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form a diazonium salt. msu.edu This transformation is highly valuable as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br) in Sandmeyer or Schiemann reactions. msu.edu This opens up a vast array of synthetic possibilities for introducing different functional groups onto the aromatic ring.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Acylation | Acid Chloride, Acid Anhydride | Amide | Protection, synthesis of functional derivatives. ncert.nic.in |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Synthesis of N-substituted derivatives. ncert.nic.in |

| Diazotization | NaNO₂ / HCl (0-10 °C) | Diazonium Salt | Versatile intermediate for substitution reactions. msu.edu |

Synthesis of Advanced Materials and Probes from 2-Nitrobenzene-1,4-diamine Precursors

The strategic placement of amino and nitro functional groups on a benzene ring makes 2-nitrobenzene-1,4-diamine and its isomers valuable precursors for the synthesis of a variety of advanced materials. These precursors, often referred to as nitro-phenylenediamines, serve as fundamental building blocks for creating complex heterocyclic structures and functional molecules. Their utility stems from the differential reactivity of the amine and nitro groups, which can be selectively targeted in multi-step synthetic sequences. This allows for the construction of sophisticated molecular architectures, including fluorescent probes for chemical sensing and medicinally significant quinoxaline (B1680401) derivatives. The inherent electronic properties of the nitro-phenylenediamine core, which can be modulated by the electron-withdrawing nitro group and electron-donating amino groups, are imparted to the resulting materials, influencing their photophysical and chemical characteristics.

Development of Fluorescent Probes for Chemical Sensing

The development of fluorescent probes from nitro-phenylenediamine precursors is an area of growing interest, particularly for the detection of biologically and environmentally important analytes. A common design strategy involves coupling an o-phenylenediamine (B120857) derivative to a fluorophore. rsc.orgresearchgate.net In such systems, the electron-rich diamine moiety can quench the fluorescence of the attached fluorophore via a process known as Photoinduced Electron Transfer (PeT). rsc.org

The fundamental principle of these probes is a fluorescence "off-on" switching mechanism. In the "off" state, the o-phenylenediamine group donates an electron to the excited state of the fluorophore, preventing it from emitting light. rsc.org When the probe reacts with a specific analyte, such as a nitrosating species (e.g., nitric oxide), the o-diamine is converted into an electron-deficient benzotriazole (B28993) derivative. rsc.orgresearchgate.net This transformation inhibits the PeT process, thereby "turning on" the fluorescence of the fluorophore.

The incorporation of a nitro group onto the phenylenediamine precursor can modulate the electronic properties of the sensing moiety. This allows for the fine-tuning of the probe's sensitivity and selectivity. While many probes are designed for detecting nitroaromatics, the use of nitro-phenylenediamines as the core building block of the probe itself is a sophisticated strategy. For instance, derivatives of 4-nitro-1,2-phenylenediamine can be synthesized to act as precursors for these probes. researchgate.net

The choice of fluorophore is critical to the probe's performance, dictating its photophysical properties such as excitation and emission wavelengths. A variety of fluorophores can be coupled with nitro-phenylenediamine precursors to create a diverse range of sensors.

Table 1: Potential Fluorophores for Conjugation with Nitro-Phenylenediamine Precursors

| Fluorophore Class | Example | Potential Application |

|---|---|---|

| Coumarin | 7-Amino-4-methylcoumarin | Ratiometric sensing |

| Acridine | 9-Aminoacridine | Detection in biological systems |

| Anthracene | 9-Anthracenecarboxylic acid | Probes with long fluorescence lifetimes |

The synthesis of these probes typically involves a condensation or coupling reaction between the nitro-phenylenediamine precursor and a reactive derivative of the chosen fluorophore.

Synthesis of Quinoxaline Derivatives from Related Nitro-Phenylenediamines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry. The traditional and most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (1,2-diamine) with a 1,2-dicarbonyl compound.

Nitro-phenylenediamines, specifically o-nitroanilines, serve as stable and effective precursors for the in-situ generation of the required o-phenylenediamine. This approach involves a one-pot reaction where the nitro group is reduced to an amine, followed by condensation and cyclization to form the quinoxaline ring. This strategy avoids the need to handle potentially less stable diamine intermediates. Various catalytic systems have been developed to facilitate this transformation efficiently.

Recent research has focused on transition-metal-catalyzed methods that enable the synthesis of quinoxalines directly from o-nitroanilines and vicinal diols or alcohols. These methods often proceed via a hydrogen-transfer strategy, where the alcohol is oxidized to a dicarbonyl species while the nitroaniline is reduced.

Table 2: Selected Synthetic Methodologies for Quinoxaline Derivatives from Nitro-Aniline Precursors

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron-Tricarbonyl Complex | o-Nitroaniline, Vicinal Diol | Toluene | 150 | Up to 94% | researchgate.net |

| NiBr₂ / 1,10-phenanthroline | o-Nitroaniline, Vicinal Diol | Toluene | 150 | Good | daneshyari.com |

These modern synthetic protocols offer several advantages, including the use of readily available and inexpensive catalysts, broad substrate scope, and often milder reaction conditions compared to classical methods. rsc.org The ability to synthesize a diverse library of substituted quinoxalines is crucial for developing new therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis of 2-Nitrobenzene-1,4-diamine Derivatives

The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides fundamental data for the structural confirmation of 2-Nitrobenzene-1,4-diamine. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its electronic environment, which is influenced by the nitro (-NO₂) and amine (-NH₂) substituents on the benzene ring.

¹H NMR: In proton NMR, the electron-withdrawing nature of the nitro group generally causes protons on the aromatic ring, particularly those in ortho and para positions, to be deshielded and appear at higher chemical shifts (downfield). stackexchange.com Conversely, the electron-donating amine groups cause shielding, shifting signals to lower ppm values (upfield). For 2-Nitrobenzene-1,4-diamine, the protons on the benzene ring exhibit distinct signals due to their unique electronic environments.

¹³C NMR: The trends observed in ¹H NMR are also reflected in ¹³C NMR spectroscopy. Carbons directly attached to the electron-withdrawing nitro group are significantly deshielded. stackexchange.com The ipso-carbon (the carbon attached to the substituent) of the nitro group typically appears far downfield. stackexchange.com Data for the parent compound, 2-nitro-p-phenylenediamine, is available in spectral databases. nih.govchemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for directly probing the nitro and amine functional groups. The chemical shift of the nitrogen in the nitro group is characteristically found at a very different frequency compared to the nitrogen in the amine groups, providing unambiguous evidence for the presence of these functionalities. researchgate.net Studies on related nitroanilines and nitrobenzene-1,2-diamines show that the ¹⁵N chemical shifts of amino groups are influenced by the position and nature of other substituents on the ring. researchgate.netresearchgate.net

Table 1: Representative NMR Chemical Shift Data for 2-Nitro-p-phenylenediamine and Related Compounds Note: Chemical shifts are dependent on the solvent and experimental conditions. The data below is a representative compilation from various sources.

| Nucleus | Compound Structure | Chemical Shift (δ, ppm) | Reference |

| ¹H | 2-Nitro-p-phenylenediamine | Signals corresponding to aromatic and amine protons. Specific shifts available in spectral databases. | nih.govspectrabase.com |

| ¹³C | Nitrobenzene | ipso: 148.3, ortho: 123.5, meta: 129.4, para: 134.7 | stackexchange.com |

| ¹³C | 1,4-Diamino-2-nitrobenzene | Spectral data available in databases. | chemicalbook.com |

| ¹⁵N | Nitrobenzene-1,2-diamines | Amine groups show quantifiable shifts based on substituent effects. | researchgate.net |

| ¹⁵N | Pyrrole-type Nitrogen | A chemical shift of -220.1 ppm is characteristic of a pyrrole-type nitrogen atom. | researchgate.net |

Determination of Coupling Constants and Conformational Analysis

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms, specifically the number of neighboring non-equivalent protons. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. libretexts.org

The value of the coupling constant is critically dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. miamioh.edu This dependence is a powerful tool for conformational analysis. miamioh.eduoup.com

Vicinal Coupling (³J): Coupling between protons on adjacent carbons is highly sensitive to the dihedral angle. For protons on sp³-hybridized carbons, typical ³J values range from 6-8 Hz. libretexts.org For aromatic systems, ortho coupling (³J) is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller (up to 4 Hz), and para coupling (⁵J) is often negligible. libretexts.org

Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon atom is also observed, with values dependent on the hybridization and substituents. libretexts.org

In the case of 2-Nitrobenzene-1,4-diamine, the coupling constants between the aromatic protons would confirm their relative positions on the benzene ring. For instance, the interaction between H-3 and H-5 would show a meta coupling constant, while the coupling between H-5 and H-6 would be a larger ortho coupling constant. This data, combined with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into the molecule's preferred conformation in solution. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies, resulting in a unique spectral "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov The IR spectrum provides direct evidence for the nitro and amine groups, as well as the aromatic ring and the sulfate counter-ion.

Key vibrational bands for 2-Nitrobenzene-1,4-diamine include:

N-H Stretching: The amine groups (-NH₂) give rise to characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region, corresponding to symmetric and asymmetric stretching.

N-O Stretching: The nitro group (-NO₂) is identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For example, the v(N=O) band in nitrobenzene is observed at 1520 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

S=O Stretching: The sulfate counter-ion (SO₄²⁻) will exhibit strong absorption bands, typically in the region of 1000-1130 cm⁻¹.

The specific frequencies and intensities of these bands can be found in spectral databases for 2-nitro-p-phenylenediamine. nih.govchemicalbook.com

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Type of Vibration | Typical Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Sulfate (SO₄²⁻) | S=O Stretch | 1000-1130 |

Mass Spectrometry in Elucidating Molecular Structures and Transformations

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.

Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS) for Metabolite Identification

When a compound like 2-Nitrobenzene-1,4-diamine is introduced into a biological system, it can undergo metabolic transformations. thegoodscentscompany.com Identifying these metabolites is crucial for understanding its biological activity and fate. Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS) is a highly sensitive and specific technique well-suited for this purpose.

The process involves:

Chromatographic Separation (LC): The complex mixture of metabolites from a biological sample is first separated using high-performance liquid chromatography (HPLC).

Ionization: The separated molecules are then ionized, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which helps to keep the molecular ion intact.

Mass Analysis (ITMS): An ion trap mass spectrometer measures the m/z of the parent ions, confirming their molecular weights. It can also perform tandem mass spectrometry (MS/MS), where specific parent ions are isolated, fragmented, and the resulting fragment ions are analyzed.

The fragmentation pattern is key to elucidating the structure of the metabolites. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) or a nitrosonium ion (-NO, 30 Da). youtube.com By comparing the mass shifts between the parent compound and its metabolites, and by analyzing the MS/MS fragmentation patterns, structural changes such as hydroxylation, acetylation, or glucuronidation can be identified. For example, the mass spectrum of the parent compound 2-nitro-p-phenylenediamine shows a molecular ion peak corresponding to its molecular weight of 153.14 g/mol . nih.gov Any metabolites formed would show different molecular ion peaks, indicating specific biochemical modifications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying degradation products of organic compounds. In the context of aromatic nitro compounds like 2-Nitrobenzene-1,4-diamine, GC-MS plays a crucial role in separating volatile and semi-volatile breakdown products from complex matrices for subsequent identification by mass spectrometry. researchgate.net The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. sigmaaldrich.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The analysis of reaction mixtures containing related compounds, such as 2,4-toluenediamine (TDA), demonstrates the utility of GC-MS/MS (tandem mass spectrometry) for unambiguously identifying metabolic isomers. nih.gov For instance, a method was developed to differentiate between 2-acetyl- and 4-acetyl-TDA metabolites by derivatizing the samples and analyzing the specific daughter ion spectra from a common parent ion. nih.gov This approach allows for precise structural characterization of metabolites found in biological samples. nih.gov Similarly, GC-MS is effective in monitoring environmental samples for nitroaromatic pollutants, often after a microextraction step to pre-concentrate the analytes. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Aromatic Amines and Nitro Compounds

| Parameter | Example Condition 1 (TDA Metabolites) nih.gov | Example Condition 2 (Nitrobenzenes) researchgate.net |

|---|---|---|

| Column | Not specified, but suitable for derivatized amines | HP-5MS (30 m × 0.25 mm, 0.25 μm) |

| Carrier Gas | Helium | Helium (1.0 mL/min) |

| Oven Program | Specific ramp for metabolite separation | Initial 60°C (1 min), ramp to 280°C at 10°C/min, hold 5 min |

| Injection Mode | Splitless | Splitless |

| MS Detector | Tandem Mass Spectrometry (MS/MS) | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI, 70 eV) |

| Analysis Mode | Selected Reaction Monitoring (SRM) | Selected Ion Monitoring (SIM) and Full Scan |

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Intermediate Detection

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is indispensable for detecting and identifying reaction intermediates, which are often non-volatile, polar, or thermally unstable, making them unsuitable for GC-MS. The technique separates compounds in a liquid mobile phase that passes through a packed column. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which allows for the analysis of a wide range of molecules. nih.gov

For compounds related to 2-Nitrobenzene-1,4-diamine, HPLC-MS provides the sensitivity and specificity needed to identify transient species formed during chemical or biological degradation. For example, HPLC coupled with UV detection is a common method for analyzing nitrobenzene compounds in water. cdc.gov The addition of a mass spectrometer provides definitive identification of the separated components. High-throughput LC-MS/MS methods have been developed for quantifying related biomolecules with very high sensitivity, achieving limits of detection in the low ng/mL range. nih.gov This level of performance is critical for studying reaction kinetics and identifying short-lived intermediates in the degradation pathways of this compound. Documentation for analytical standards, including those for HPLC and LC-MS, is often available from commercial suppliers. bldpharm.combldpharm.com

Table 2: Typical HPLC-MS System Configuration for Aromatic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| HPLC Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium acetate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| MS Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Mode | Full Scan and/or MS/MS Product Ion Scan |

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for elucidating reaction mechanisms by providing highly accurate mass measurements of reactants, intermediates, and products. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to four or more decimal places, which allows for the determination of a molecule's elemental formula. nih.gov This capability is invaluable in distinguishing between compounds that have the same nominal mass but different chemical formulas. nih.gov

In mechanistic studies of this compound, HRMS can help identify unexpected byproducts or reactive intermediates, offering insights into the reaction pathways. The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the confident identification of unknown chemicals in complex mixtures without the need for authentic standards, a practice known as non-targeted analysis. nih.gov This makes HRMS particularly suited for studying degradation processes where the full range of products may not be known in advance. nih.gov

Advanced Electrochemical and Spectrophotometric Methodologies

Cyclic Voltammetry for Electrochemical Behavior of 2-Nitrobenzene-1,4-diamine Derivatives

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. For derivatives of 2-Nitrobenzene-1,4-diamine, CV provides information on the reduction potential of the nitro group and the oxidation of the amine groups. The electrochemical reduction of nitroaromatic compounds is highly dependent on pH. scielo.br In acidic to neutral media (pH < 10), the nitro group typically undergoes a single, four-electron reduction to form a hydroxylamine derivative. scielo.br This process is often preceded by a protonation step. scielo.br

At higher pH values (pH > 11), the reduction may occur in two distinct steps. scielo.br The hydroxylamine intermediate formed can also be electrochemically oxidized to a nitrosobenzene (B162901) derivative, which can then be reduced in a subsequent scan. scielo.br The choice of electrode material, such as a carbon nanotube-modified electrode versus a bare pyrolytic graphite (B72142) electrode, can significantly influence the reaction pathway and the observed peak potentials, potentially enhancing the selective reduction of the nitro group to an amine. researchgate.net

Table 3: Representative Cyclic Voltammetry Data for Nitrobenzene Reduction

| Condition | Process | Approximate Peak Potential (vs. reference) | Reference |

|---|---|---|---|

| pH < 10, Mercury Electrode | Nitro group to Hydroxylamine (4e⁻ reduction) | pH-dependent | scielo.br |

| pH < 10, Mercury Electrode | Hydroxylamine to Nitroso group (oxidation) | ~ -0.17 V | scielo.br |

| pH 5.0, CNT-modified Electrode | Nitrobenzene reduction | ~ -0.5 V | researchgate.net |

| pH 5.0, CNT-modified Electrode | Phenylhydroxylamine to Aniline reduction | ~ -0.8 V | researchgate.net |

Spectrophotometric Determination of 2-Nitrobenzene-1,4-diamine Compounds in Environmental Samples

Spectrophotometry offers a simple, rapid, and cost-effective method for quantifying specific compounds in environmental samples. For aromatic amines and nitro compounds, these methods often rely on chemical reactions that produce a colored product, which can be measured with a UV-Visible spectrophotometer. zenodo.org A common strategy involves the reduction of the nitro group to a primary amine, followed by a diazotization-coupling reaction. zenodo.orgwho.int

For the determination of a compound like 2-Nitrobenzene-1,4-diamine, the existing primary amine groups could be directly diazotized and coupled with a suitable agent (e.g., 1,3,5-trihydroxybenzene) to form a colored azo dye. zenodo.org Alternatively, the nitro group could first be reduced, yielding a triamine, which could then be derivatized. The resulting colored solution's absorbance is measured at its wavelength of maximum absorption (λmax), and the concentration is determined by comparison to a calibration curve prepared from standards. zenodo.orgresearchgate.net Such methods are highly sensitive, with detection limits often in the parts-per-million (ppm) range. zenodo.org However, interference from other substances in the sample matrix, such as engineered nanoparticles, can be a challenge and may require specific sample pretreatment steps to ensure accuracy. scienceopen.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an empirical formula for a compound, which can be compared to the theoretical formula to verify its purity and composition. For this compound, elemental analysis is essential to confirm that the salt was formed in the correct stoichiometric ratio. scielo.brresearchgate.net

The analysis is performed using an elemental analyzer, which combusts the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The experimentally determined percentages of C, H, N, and S are then compared to the calculated theoretical values based on the compound's molecular formula (C₆H₉N₃O₆S, assuming a 1:1 salt of 2-nitrobenzene-1,4-diamine and sulfuric acid). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity. matrix-fine-chemicals.com

Table 4: Elemental Analysis Data for this compound (Theoretical)

| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₆H₉N₃O₆S | 251.22 | 28.68% |

| Hydrogen (H) | 3.61% | ||

| Nitrogen (N) | 16.73% | ||

| Sulfur (S) | 12.76% |

Computational and Theoretical Investigations of 2 Nitrobenzene 1,4 Diamine Sulfate

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic structure and geometry of molecules, which in turn dictate their reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 2-Nitrobenzene-1,4-diamine, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for predicting other molecular properties, such as vibrational frequencies, which correspond to infrared and Raman spectra.

For instance, a DFT study on substituted anilines using the B3LYP functional and a 6-311G(d,p) basis set can provide accurate geometric and spectroscopic parameters. jmaterenvironsci.com While a specific study on 2-Nitrobenzene-1,4-diamine sulfate (B86663) is not publicly available, the expected parameters can be inferred from such studies. The table below illustrates the kind of data that would be generated for the parent molecule, 2-Nitrobenzene-1,4-diamine.

Table 1: Predicted Geometrical Parameters for 2-Nitrobenzene-1,4-diamine using DFT

| Parameter | Predicted Value |

| C-N (Amine) Bond Length | ~1.40 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N-O (Nitro) Bond Length | ~1.23 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

| O-N-O Bond Angle | ~124° |

Note: These are representative values and would be precisely calculated in a dedicated DFT study.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. jmaterenvironsci.commdpi.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical NMR spectra (¹H and ¹³C) can be generated. jmaterenvironsci.com

The accuracy of GIAO calculations allows for the verification of chemical structures and the assignment of experimental NMR signals. semanticscholar.orgconicet.gov.ar For complex organic molecules, comparing the GIAO-predicted chemical shifts with experimental data can be a powerful tool for structural elucidation. nih.gov A study on substituted anilines demonstrated good agreement between experimental and theoretical chemical shifts calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory. jmaterenvironsci.com

Table 2: Representative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts for a Substituted Aniline

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 (C-NH₂) | 146.8 | 145.9 |

| C2/C6 | 115.2 | 116.0 |

| C3/C5 | 129.3 | 128.5 |

| C4 (C-X) | 121.7 | 122.1 |

Note: This table is illustrative of the data generated for a related compound, p-chloroaniline, as presented in a comparative study. jmaterenvironsci.com

In Silico Prediction of Metabolic Pathways and Reactive Intermediates

Understanding how a compound is metabolized is critical for assessing its biological activity and potential toxicity. In silico tools provide a rapid and cost-effective way to predict metabolic fate.

Predictive tools like the Xenosite web predictor utilize machine learning models trained on large datasets of known metabolic transformations to predict the sites on a molecule most likely to be modified by metabolic enzymes, particularly Cytochrome P450s (CYPs). nih.govxenosite.orgresearchgate.net These tools analyze the chemical structure of a compound and, based on learned patterns of reactivity and enzyme-substrate interactions, assign a probability of metabolism to each atom.

Experimental studies on 2-nitro-p-phenylenediamine (B147321) (the parent compound of the sulfate salt) have identified several metabolites. nih.govnih.gov A predictive tool like Xenosite would be expected to identify the primary sites of metabolism, such as the amino groups and the aromatic ring, which are known to undergo acetylation, hydroxylation, and conjugation reactions. nih.govnih.gov The known metabolites include acetylated derivatives, glucuronide and sulfate conjugates, and reduction of the nitro group to form triaminobenzene. nih.govnih.gov

Table 3: Experimentally Identified Metabolites of 2-Nitro-p-phenylenediamine

| Metabolite | Metabolic Reaction |

| N⁴-acetyl-2-nitro-p-phenylenediamine | Acetylation |

| Triaminobenzene | Nitroreduction |

| Sulfite/glucuronide conjugates | Phase II Conjugation |

| Conjugates with sulfur-containing amino acids | Phase II Conjugation |

Once potential metabolites are identified, molecular modeling techniques, such as molecular docking, can be used to investigate how these molecules might interact with biological targets like enzymes or DNA. These models can provide mechanistic insights into the biological activity or toxicity of the compound. For example, if a metabolite is predicted to be a reactive electrophile, molecular modeling can be used to simulate its interaction with nucleophilic sites on proteins or DNA, which could lead to toxicity. xenosite.org

Quantum chemical calculations can also be employed to study the reaction profiles of metabolic activation pathways. nih.gov For a compound like 2-Nitrobenzene-1,4-diamine, this could involve modeling the reduction of the nitro group and the subsequent reactions of the resulting intermediates, providing insights into their stability and reactivity.

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Modeling

SAR and STR are concepts that link the chemical structure of a compound to its biological activity or toxicity, respectively. By analyzing a series of related compounds, it is possible to build models that can predict the properties of new or untested chemicals.

For 2-Nitrobenzene-1,4-diamine, SAR and STR models could be developed by examining a dataset of substituted nitroanilines and their measured toxicities (e.g., mutagenicity, skin sensitization). These models often use quantitative descriptors of the molecular structure (e.g., electronic properties, hydrophobicity, steric parameters) to build a mathematical relationship with the observed biological effect.

For instance, it is known that 2-nitro-p-phenylenediamine can act as a skin sensitizer (B1316253). cosmeticsinfo.orgcir-safety.org An STR model could help to identify the key structural features responsible for this effect. By comparing the sensitizing potential of various nitroanilines, one might deduce that the presence and relative positions of the nitro and amino groups are critical for this activity.

Table 4: Illustrative Structure-Toxicity Relationship for Skin Sensitization in a Hypothetical Series of Nitroanilines

| Compound | Substituent at Position 2 | Substituent at Position 4 | Skin Sensitization Potential |

| Aniline | H | H | Low |

| p-Nitroaniline | H | NO₂ | Moderate |

| o-Nitroaniline | NO₂ | H | Moderate |

| 2-Nitro-p-phenylenediamine | NO₂ | NH₂ | High |

| 4-Nitro-o-phenylenediamine | NH₂ | NO₂ | High |

Note: This table is a hypothetical illustration of an STR model. Actual sensitization potential depends on a variety of factors.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Models with Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are predictive computational tools used to estimate the biological or toxicological activities of chemicals based on their molecular structure. mdpi.com These models are built by finding a mathematical correlation between the chemical structure and a specific endpoint, such as mutagenicity or carcinogenicity. nih.govoup.com For aromatic amines and nitroaromatic compounds, QSAR/QSTR models often rely on quantum chemical descriptors, which are numerical values derived from the electronic structure of the molecule. mdpi.com

While specific QSAR models developed exclusively for 2-Nitrobenzene-1,4-diamine sulfate are not readily found in public literature, the principles are derived from extensive studies on the broader classes of nitroaromatic compounds and aromatic amines. mdpi.com The toxicity of these compounds is often linked to their electronic properties, which govern their reactivity and interaction with biological macromolecules. nih.gov

Key quantum chemical descriptors used in these models include:

E LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is one of the most significant descriptors for nitroaromatic compounds. mdpi.com A lower ELUMO value indicates a greater ability to accept electrons, which is directly related to the compound's potential to undergo metabolic reduction—a key step in the activation of many nitroaromatics to toxic species. mdpi.com

E HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. For aromatic amines, a higher EHOMO value can be associated with increased susceptibility to metabolic oxidation, another important activation pathway.

Energy Gap (E HOMO - E LUMO ): The difference between the HOMO and LUMO energies is an indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges (e.g., Q NO2 ): The distribution of partial charges on the atoms, particularly on the nitro group, can influence intermolecular interactions and the compound's reactivity. mdpi.com

These descriptors are calculated using computational methods and then used to build regression models that correlate with experimentally determined toxicity data, such as the 50% lethal dose (LD50). mdpi.com For instance, a QSAR model for a series of nitroaromatic compounds might show that toxicity increases as the ELUMO value decreases. mdpi.com Such models are valuable for prioritizing chemicals for further experimental testing and for designing safer alternatives by modifying molecular structures to alter these key descriptors. oup.com

Table 1: Common Quantum Chemical Descriptors in QSAR/QSTR for Aromatic Amines and Nitroaromatics

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to electron-accepting ability and susceptibility to reduction. mdpi.com |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to electron-donating ability and susceptibility to oxidation. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. |

| Net Atomic Charge on Nitro Group | QNO2 | Influences electrostatic interactions and reactivity. mdpi.com |

| Dipole Moment | μ | Affects polarity, solubility, and transport properties. |

| Octanol/Water Partition Coefficient | LogP | Measures hydrophobicity, which affects bioavailability. nih.gov |

Theoretical Insights into Nitro Group Positioning and Electrochemical Properties

The specific placement of functional groups on an aromatic ring profoundly influences the molecule's electronic structure and, consequently, its chemical and electrochemical properties. In 2-Nitrobenzene-1,4-diamine, the nitro group (-NO2) is positioned ortho to one amino group (-NH2) and meta to the other. This arrangement has significant theoretical implications.

Theoretical studies, often employing methods like Density Functional Theory (DFT), can provide detailed insights into these properties. researchgate.net For nitroaniline isomers, calculations can reveal how the relative positioning of the nitro and amino groups affects redox potentials, electron density distribution, and molecular orbital energies. nih.gov

Key theoretical insights for 2-Nitrobenzene-1,4-diamine include:

Electrochemical Reduction: The primary electrochemical process for nitroaromatic compounds is the reduction of the nitro group. The potential at which this occurs is highly sensitive to the electronic environment. The presence of two electron-donating amino groups modulates the electron-withdrawing effect of the nitro group, affecting its reduction potential compared to unsubstituted nitrobenzene (B124822).

Electrochemical Oxidation: The amino groups can be electrochemically oxidized. The strong electron-withdrawing nature of the adjacent nitro group makes the ortho amino group more difficult to oxidize than the meta amino group.

By comparing the calculated properties of 2-Nitrobenzene-1,4-diamine with its isomers (e.g., 4-nitro-1,3-benzenediamine), theoretical studies can precisely delineate the structural and electronic consequences of nitro group positioning.

Table 2: Conceptual Comparison of Calculated Properties for Nitroaniline Isomers

| Property | ortho-Nitroaniline | meta-Nitroaniline | para-Nitroaniline |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Highest |

| LUMO Energy | Lower | Highest | Lowest |

| HOMO-LUMO Gap | Smaller | Larger | Smallest |

| Dipole Moment | High | Higher | Highest |

| Intramolecular H-Bond | Yes (N-H···O-N) | No | No |

Note: This table presents general trends observed for nitroaniline isomers to illustrate the influence of substituent position. The presence of a second amino group in 2-Nitrobenzene-1,4-diamine would further modify these values, but the underlying principles regarding the influence of substituent position remain.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzene-1,4-diamine |

| 2-nitro-p-phenylenediamine |

| 4-nitro-1,3-benzenediamine |

| Nitroaniline |

| Nitrobenzene |

| ortho-Nitroaniline |

| meta-Nitroaniline |

Toxicological Research Paradigms and Mechanistic Investigations of 2 Nitrobenzene 1,4 Diamine Sulfate

Genotoxicity and Mutagenicity Assessments of 2-Nitrobenzene-1,4-diamine Sulfate (B86663)

The genotoxic and mutagenic potential of 2-Nitrobenzene-1,4-diamine sulfate and related nitroaromatic compounds has been the subject of extensive research. These studies are crucial for understanding the mechanisms by which these chemicals can interact with genetic material and potentially lead to adverse health effects.

In Vitro Studies on DNA Damage Induction in Human Lymphocytes and Cell Lines

In vitro studies using human lymphocytes and various cell lines have been instrumental in elucidating the DNA-damaging capacity of nitroaromatic compounds. The comet assay, or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks in individual cells. nih.gov

Research has demonstrated that exposure of human lymphocytes to certain nitroaromatic compounds can lead to a significant increase in DNA damage. nih.govresearchgate.net For instance, studies on related compounds have shown a concentration-dependent increase in DNA damage parameters such as the percentage of DNA in the comet tail and tail moment. researchgate.net These findings indicate that even at low concentrations, some of these chemicals can induce genotoxic effects. nih.gov The organic extracts of urban air particles, which can contain nitroaromatic compounds, have also been shown to induce genotoxic effects in human lymphocytes. unito.it

The genotoxicity of these compounds is often linked to their chemical structure. researchgate.net For example, the position of nitro groups on the benzene (B151609) ring can significantly influence the mutagenic activity of the compound. researchgate.net

Table 1: Representative in Vitro DNA Damage Studies

| Cell Type | Assay | Key Findings |

| Human Lymphocytes | Comet Assay | Increased DNA damage observed after exposure to certain food additives. nih.gov |

| Human Lymphocytes | Comet Assay | Some monoazo dyes showed concentration-dependent DNA damage. researchgate.net |

| Human Lymphocytes | Micronucleus Assay | Genotoxic effects observed from exposure to fine particulate matter extracts. unito.it |

Bacterial Mutagenesis Assays (e.g., Ames Test) and Revertant Colony Analysis

The Ames test, a bacterial reverse mutation assay, is a standard method for identifying chemical mutagens. This test utilizes strains of Salmonella typhimurium that are engineered to be unable to synthesize a specific amino acid. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

Numerous studies have employed the Ames test to evaluate the mutagenicity of nitrobenzene (B124822) derivatives. nih.govnih.gov The results often show that the mutagenic potential is dependent on the specific chemical structure and the presence of metabolic activation (S9 mix), which simulates mammalian metabolism. nih.gov

For many nitroaromatic compounds, mutagenicity is observed in Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens. researchgate.netnih.gov Some compounds also show activity in strain TA100, which detects base-pair substitution mutagens. nih.gov The position of the nitro group is a critical determinant of mutagenicity, with compounds having a nitro group in the meta or para position often exhibiting the strongest mutagenic effects. researchgate.netnih.gov In some cases, the addition of a metabolic activation system (S9) is necessary to convert the compound into its mutagenic form. nih.gov

Table 2: Summary of Ames Test Results for Related Nitroaromatic Compounds

| Compound Type | S. typhimurium Strain(s) | Metabolic Activation (S9) | General Outcome |

| Nitroanilines | TA98, TA100 | Required for some compounds | Mutagenic potential varies with isomer structure. nih.govnih.gov |

| Dinitroanilines | TA98 | Not always required | Potent frameshift mutagens. researchgate.net |

Chromosomal Aberration Studies in Mammalian Cell Systems

Chromosomal aberration assays in cultured mammalian cells are used to identify agents that cause structural damage to chromosomes. oecd.orgoecd.org These tests involve exposing cell cultures to a test substance and then examining metaphase cells for chromosomal abnormalities such as breaks, gaps, and exchanges. oecd.orgnih.govnih.gov

Studies on nitroaromatic compounds have shown that they can induce chromosomal aberrations in mammalian cell lines. nih.govmdpi.com The induction of these aberrations is a key indicator of genotoxic potential. The types of aberrations observed can include both chromatid-type and chromosome-type damage. nih.gov The frequency of these aberrations often increases with the concentration of the test substance. mdpi.com The presence of a metabolic activation system can also influence the clastogenic activity of these compounds. mdpi.com

Table 3: Chromosomal Aberration Study Findings

| Cell System | Key Findings |

| Cultured Mammalian Cells | Some nitroarenes induce chromosomal aberrations. nih.gov |

| Lymphoblastoid Cell Lines | Furan, a related compound, induces chromosomal aberrations, particularly in the presence of metabolic activation. mdpi.com |

Mechanisms of Mutagenic Effects: DNA Adduct Formation, Oxidative Stress, and Nucleotide Pool Imbalance

The mutagenic effects of this compound and related compounds are believed to arise from several interconnected mechanisms.

DNA Adduct Formation: One primary mechanism involves the metabolic activation of the nitro group to a reactive intermediate that can bind covalently to DNA, forming DNA adducts. nih.gov This process is often mediated by nitroreductase enzymes. researchgate.net The formation of these adducts can disrupt DNA replication and transcription, leading to mutations.

Oxidative Stress: These compounds can also induce oxidative stress within cells by generating reactive oxygen species (ROS). nih.govmdpi.com ROS can damage DNA directly by causing strand breaks and base modifications. nih.govnih.gov Studies have shown that exposure to certain nitroaromatic compounds leads to increased levels of oxidative DNA damage. nih.gov

Nucleotide Pool Imbalance: Another proposed mechanism is the disruption of the cellular nucleotide pool. nih.gov Research has indicated that some of these compounds can cause a significant reduction in the concentrations of deoxynucleoside triphosphates (dNTPs), which are the building blocks of DNA. nih.gov An imbalance in the dNTP pool can lead to errors during DNA replication and repair, contributing to the mutagenic effects. nih.gov

In Vivo Genotoxicity Studies

In vivo genotoxicity studies are essential for confirming the genotoxic effects observed in in vitro systems and for understanding the potential for genetic damage in a whole organism.

Sister Chromatid Exchange (SCE): The SCE assay is a sensitive indicator of the interchange of DNA between sister chromatids and is often used to detect the genotoxic effects of chemical agents. nih.govepa.gov Studies have shown that various nitroaromatic compounds can induce a significant increase in the frequency of SCEs in mammalian cells in vivo. nih.govdocumentsdelivered.com This indicates that these compounds can cause genetic alterations in living organisms.

Unscheduled DNA Synthesis (UDS): The UDS assay measures DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle. It is an indicator of DNA damage that has been induced and is subsequently being repaired. Certain nitroarenes have been shown to induce UDS in mammalian cells, providing further evidence of their DNA-damaging potential. nih.gov

DNA Binding Studies

Research into the genotoxic potential of this compound and related nitro-aromatic compounds has explored their capacity to interact with DNA, a key mechanism in chemical carcinogenesis. While specific DNA binding studies for the sulfate salt are not extensively detailed in the provided information, the parent compound, 2-nitro-p-phenylenediamine (B147321) (2-NPPD), has been the subject of mutagenicity studies. These investigations are crucial for understanding the initial molecular events that could lead to mutations and cancer. The metabolic activation of nitro-aromatic compounds is often a prerequisite for their interaction with DNA. This process can lead to the formation of reactive intermediates capable of forming covalent bonds with DNA bases, resulting in DNA adducts. The presence of such adducts can interfere with DNA replication and transcription, potentially leading to mutations if not repaired.

Carcinogenicity Evaluations of this compound

The carcinogenic potential of this compound has been a subject of investigation to understand its long-term health risks.

Bioassay Methodologies for Tumorigenic Potential

Long-term carcinogenicity bioassays are the standard for evaluating the tumorigenic potential of chemical substances. These studies typically involve the administration of the test compound to laboratory animals, such as rats and mice, over a significant portion of their lifespan. For a related compound, 2,4-diaminoanisole (B165692) sulfate, a bioassay was conducted using Fischer 344 rats and B6C3F1 mice. nih.gov In this study, the chemical was administered in the feed at two different concentrations to groups of 50 male and 50 female animals of each species. nih.gov A control group of similar size for each sex and species was also maintained. nih.gov The duration of chemical administration was 78 weeks, followed by an observation period of 29 weeks for rats and 19 weeks for mice to monitor for the development of late-appearing tumors. nih.gov This rigorous methodology ensures that a sufficient number of animals are at risk for developing tumors, providing statistical power to the findings. nih.gov

Studies on Liver Carcinogenesis and Hepatocellular Adenoma Formation

The liver is a primary target organ for the toxic effects of many chemicals due to its central role in metabolism. Research has focused on the potential of nitro-aromatic compounds to induce liver carcinogenesis, including the formation of hepatocellular adenomas. Hepatocellular adenomas are benign liver tumors that, in some cases, can progress to malignant hepatocellular carcinomas. nih.govnih.gov The molecular classification of hepatocellular adenomas has identified several subtypes based on their genetic mutations and signaling pathways. nih.gov For instance, some adenomas are characterized by inactivating mutations in the HNF1A gene, while others show activating mutations in the β-catenin gene or activation of inflammatory signaling pathways. nih.gov A newer subtype has been identified with the fusion of the INHBE and GLI1 genes, leading to the activation of the sonic hedgehog pathway. nih.gov These molecular subtypes are associated with different risk factors and clinical outcomes, such as the risk of bleeding and malignant transformation. nih.govnih.gov While direct studies on this compound and its specific role in inducing these molecular subtypes of hepatocellular adenoma are not detailed, the general mechanisms of chemical-induced liver carcinogenesis provide a framework for understanding its potential effects.

Allergic Sensitization and Immunotoxicology of this compound

The ability of this compound to induce allergic reactions, particularly skin sensitization, is a significant aspect of its toxicological profile.

Skin Sensitization Mechanisms

This compound is recognized as a skin sensitizer (B1316253), meaning it can provoke an allergic skin reaction upon contact. nih.gov The process of skin sensitization involves two distinct phases: induction (sensitization) and elicitation. nih.gov During the induction phase, the chemical, acting as a hapten, penetrates the skin and covalently binds to endogenous proteins to form hapten-protein conjugates. nih.gov These conjugates are then recognized, processed, and presented by antigen-presenting cells, such as Langerhans cells and dendritic cells, to T-lymphocytes in the regional lymph nodes. nih.gov This leads to the proliferation of allergen-specific T-cells. Upon subsequent exposure to the same chemical (elicitation phase), these memory T-cells are activated, leading to an inflammatory response that manifests as allergic contact dermatitis. The murine local lymph node assay (LLNA) is a common method used to assess the skin sensitization potential of chemicals. nih.govnih.gov This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. nih.gov

Systemic Toxicity Research

Beyond its effects on specific organs and the immune system, research into the systemic toxicity of this compound and related compounds has been conducted. In a 13-week study with the related compound 1,4-benzenediamine in Sprague-Dawley rats, increased absolute and relative liver weights were observed in males at higher doses, and minimal degeneration of skeletal muscle was seen in a few animals at the highest dose. industrialchemicals.gov.au Another potential systemic effect of this compound is the induction of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen transport. nih.gov

Methemoglobinemia Induction Mechanisms

This compound is recognized for its potential to induce methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), rendering it incapable of binding and transporting oxygen. nih.gov This leads to a functional anemia and tissue hypoxia. nih.gov The mechanism of methemoglobinemia induction by this compound is linked to its metabolic transformation within the body.

The toxicological effects of this compound are closely related to its parent compound, nitrobenzene. nih.govaoemj.org Once absorbed, nitrobenzene and its derivatives are metabolized, primarily through reductive pathways, yielding intermediates that are responsible for their hematotoxicity. cdc.gov The reduction of the nitro group is a key step in this process.

In the case of nitrobenzene, it is metabolized into toxic intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. nih.govaoemj.orgcdc.gov These metabolites are potent oxidizing agents that can directly oxidize hemoglobin to methemoglobin. cdc.gov This process can overwhelm the body's natural capacity to reduce methemoglobin back to its functional ferrous state, leading to an accumulation of methemoglobin in the blood. nih.gov The reductive metabolism of nitro-aromatic compounds can occur in various tissues, including the liver and red blood cells, as well as by gut microflora. cdc.gov

While the specific metabolic pathway for this compound is not as extensively detailed in the provided results, its structural similarity to nitrobenzene and other nitro-aromatic compounds strongly suggests a similar mechanism of toxicity. The presence of the nitro group is the primary driver for methemoglobin formation. The diamine substitutions on the benzene ring may influence the rate and extent of metabolism and, consequently, the potency of methemoglobin induction.

It is important to note that individual susceptibility to methemoglobinemia can vary, and certain genetic factors, such as deficiencies in enzymes like cytochrome b5 reductase, can increase the risk of developing this condition upon exposure to oxidizing agents. nih.gov

Hepatotoxicity Assessment

The liver is a primary site for the metabolism of xenobiotics, including nitroaromatic compounds. As such, it is a potential target for toxicity. Studies on the parent compound, nitrobenzene, have indicated the potential for liver damage. nih.gov

Upon ingestion, nitrobenzene has been associated with hepatic centrilobular necrosis in humans. nih.gov Animal studies have also demonstrated that exposure to nitrobenzene can lead to increased liver weight. The metabolism of nitrobenzene in hepatic microsomes involves both oxidative and reductive pathways. cdc.gov The formation of reactive metabolites during this process can lead to cellular damage and liver injury.

While specific hepatotoxicity data for this compound is not explicitly detailed in the search results, the known hepatotoxic effects of its parent compound, nitrobenzene, suggest that the liver is a target organ for toxicity. The metabolic processes that lead to methemoglobinemia can also generate reactive species that contribute to liver damage.

Table 1: Observed Hepatic Effects of Nitrobenzene

| Effect | Species | Route of Exposure | Reference |

|---|---|---|---|

| Centrilobular necrosis | Human | Ingestion | nih.gov |

| Increased liver weight | Rat | Oral |

Neurotoxicity and Reproductive Toxicity Investigations

Investigations into the neurotoxic and reproductive effects of nitroaromatic compounds have revealed significant concerns. While specific data for this compound is limited in the provided results, information on related compounds provides insight into potential toxicities.

Neurotoxicity:

Studies on dinitrobenzene isomers have shown that the position of the nitro groups can influence neurotoxicity. For instance, 1,3-dinitrobenzene (B52904) is associated with cerebellar neurotoxicity, an effect not observed with 1,4-dinitrobenzene (B86053). epa.gov This highlights the importance of the specific chemical structure in determining toxicological outcomes. Research on a related compound, 2-Nitro-p-phenylenediamine, indicated that it could cross the blood-brain barrier and be retained in nervous tissue for up to 96 hours post-dosing in rats, suggesting a potential for neurotoxic effects. cir-safety.org

Reproductive Toxicity:

The male reproductive system is a known target for nitroaromatic compounds. epa.gov Studies on nitrobenzene have demonstrated a range of adverse effects in male animals, including decreased testes and epididymal weights, testicular atrophy, and impaired sperm production. nih.gov These effects have been linked to decreased fertility. nih.gov The structure of the nitroaromatic compound is a critical determinant of its reproductive toxicity. For example, 1,3-dinitrobenzene is a potent testicular toxicant, whereas 1,2-dinitrobenzene (B166439) and 1,4-dinitrobenzene are not. epa.gov

Developmental toxicity studies on 1,4-benzenediamine in rats showed effects such as slightly retarded ossification and reduced fetal weight at higher doses, though no teratogenic or embryotoxic effects were observed at lower doses.

Table 2: Summary of Potential Neurotoxic and Reproductive Toxic Effects of Related Compounds

| Compound | Toxic Effect | Species/System | Reference |

|---|---|---|---|

| 1,3-Dinitrobenzene | Cerebellar neurotoxicity | Animal studies | epa.gov |

| 2-Nitro-p-phenylenediamine | Retention in nervous tissue | Rat | cir-safety.org |

| Nitrobenzene | Decreased testes/epididymal weights, testicular atrophy, hypospermatogenesis | Rat, Mouse | nih.gov |

| 1,3-Dinitrobenzene | Potent testicular toxicant | Animal studies | epa.gov |

| 1,4-Benzenediamine | Retarded ossification, reduced fetal weight (at high doses) | Rat |

Metabolism and Biotransformation Pathways of 2 Nitrobenzene 1,4 Diamine Sulfate

In Vitro Metabolic Profiling and Identification of Metabolites

In vitro studies using various tissue preparations, such as skin and intestinal tissue, have been instrumental in elucidating the metabolic pathways of 2-NPPD. nih.gov These studies have shown that 2-NPPD is extensively metabolized upon absorption. nih.gov

Phase I Metabolic Reactions (Hydroxylation, N-dealkylation, Reduction of Nitro Group)

Phase I metabolism involves the introduction or unmasking of functional groups, which can alter the biological activity of the compound. For 2-NPPD, the primary Phase I reactions include the reduction of the nitro group and acetylation.

The reduction of the nitro group on the benzene (B151609) ring is a significant metabolic step. This reaction converts the nitro group (-NO2) into an amino group (-NH2), leading to the formation of triaminobenzene. nih.govnih.gov This biotransformation is a critical detoxification pathway, as the resulting metabolite is generally more water-soluble.